![molecular formula C12H13NO2 B2620210 (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(furan-2-yl)methanone CAS No. 1797335-01-3](/img/structure/B2620210.png)

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(furan-2-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

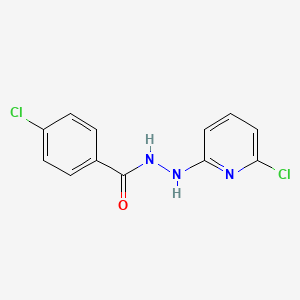

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, and reactivity. Techniques like titration or spectrophotometry might be used .Wissenschaftliche Forschungsanwendungen

Catalytic Enantioselective Reactions

The compound’s furan moiety serves as a versatile building block for enantioselective reactions. Researchers have investigated its use in cycloadditions, Friedel-Crafts reactions, and nucleophilic additions. These methodologies yield chiral furan derivatives, which often appear as core structures in natural products and pharmaceuticals with significant pharmacological activities .

Platform Chemicals from Biomass

Furan derivatives, including F6471-2507, can be derived from biomass sources such as furfural and 5-hydroxymethylfurfural (HMF). These platform chemicals hold promise for synthesizing value-added compounds like 2-methylfuran and 2,5-dimethylfuran. Their transformation potential extends beyond fuels and plastics, making them attractive targets for sustainable chemical processes .

Chiral Synthons via Enantioselective Cyclization

Researchers have explored enantioselective cyclization reactions involving furans as the 4π diene component. These reactions yield valuable chiral synthons. For instance, cycloadditions using furans can lead to chiral dihydrofuran derivatives, which find applications in drug synthesis and natural product chemistry .

Friedel-Crafts Cycloadditions for Carbon-Carbon Bond Formation

Enantioselective Friedel-Crafts reactions between furans and electron-deficient alkenes have been studied. These reactions create chiral centers at the α- or β-position of furans, providing access to diverse chiral building blocks. Such intermediates are crucial for designing novel molecules in medicinal chemistry and materials science .

Nucleophilic Addition Reactions for Chiral Hydroxyl Groups

Furfural, an electrophilic furan derivative, has been employed in various enantioselective nucleophilic addition reactions. These reactions introduce chiral hydroxyl functional groups, enabling the synthesis of complex molecules with specific stereochemistry. Applications range from fine chemicals to agrochemicals .

Beyond Fuels: 2,5-Furandicarboxylic Acid (FDCA)

While not directly related to F6471-2507, it’s worth mentioning 2,5-furandicarboxylic acid (FDCA). FDCA, derived from furfural, has gained attention as a renewable monomer for producing bio-based polyesters and plastics. Its transition from lab-scale to large-scale manufacturing remains an ongoing challenge .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

8-azabicyclo[3.2.1]oct-2-en-8-yl(furan-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c14-12(11-5-2-8-15-11)13-9-3-1-4-10(13)7-6-9/h1-3,5,8-10H,4,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLPYLROFFZYGJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C=CCC1N2C(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(furan-2-yl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-[4-(3-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate](/img/structure/B2620130.png)

![2-chloro-N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2620132.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2620135.png)

![2-Hydroxy-3,3-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2620137.png)

![N-(3-chlorophenyl)-4-{2-[(3,5-dimethoxybenzoyl)amino]ethyl}piperidine-1-carboxamide](/img/structure/B2620139.png)

![3-(4-Methoxyphenyl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one](/img/structure/B2620143.png)

![2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2620144.png)

![N~6~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~6~-(3-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2620148.png)